molecular formula C21H18O5 B600201 Alpinumisoflavone-4′-methyl ether CAS No. 27762-87-4

Alpinumisoflavone-4′-methyl ether

Cat. No.: B600201
CAS No.: 27762-87-4
M. Wt: 350.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpinumisoflavone-4′-methyl ether is a prenylated flavonoid of significant interest in biochemical and pharmacological research. This compound is structurally related to abyssinone V-4'methyl ether (AVME), a flavanone isolated from species of the Erythrina genus. Research on these related compounds indicates potential value in several key areas. In investigations into oncology, AVME has been shown to exhibit anti-breast cancer activities by impairing aggressive behaviors of cancer cells. Its mechanism of action is associated with the induction of apoptosis through the mitochondrial pathway, which involves the activation of caspase-3 and -9, downregulation of Bcl-2 and Bcl-XL proteins, and disruption of the cell cycle . Furthermore, it has demonstrated antimetastatic potential by inhibiting metalloproteinase-9 (MMP-9) activity, a key enzyme in cancer cell invasion . Beyond oncology, related prenylated flavonoids like alpinumisoflavone (AIF) and AVME have been studied for their potential benefits in metabolic and cardiovascular research. Studies in experimental models have shown that these compounds can promote HDL-cholesterol synthesis and prevent cholesterol gallstone formation, suggesting atheroprotective effects. These effects are linked to the upregulation of mechanisms that promote the formation of HDL-cholesterol and bile acids . This compound is presented for research purposes to further explore these and other potential mechanistic pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSPPBAASCPSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308654
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27762-87-4
Record name 4′-O-Methylalpinumisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-O-Methylalpinumisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biflavonoid Derivatives

2″,3″-Dihydro-4′-O-methyl Amentoflavone (Compound IV)
  • Structure : A methylated derivative of amentoflavone with additional hydrogenation at the 2″,3″ positions.
  • Source : Isolated from Selaginella uncinata .
  • Key Differences: The 4′-O-methyl group increases lipophilicity compared to amentoflavone.
  • Bioactivity : Preliminary studies suggest enhanced stability but reduced antioxidant efficacy compared to amentoflavone .
7″-O-methyl-2,3,2″,3″-tetrahydrohinokiflavone (Compound V)
  • Structure : Methylation at the 7″ position combined with partial hydrogenation.
  • Source: Novel compound from Selaginella uncinata .
  • Key Differences :
    • Methylation at the 7″ position (vs. 4′ in Alpinumisoflavone-4′-methyl ether) may shift receptor-binding specificity.
    • Hydrogenation modifies ring rigidity, affecting conformational flexibility.

Monomeric Flavonoid Methyl Ethers

Kaempferol-4′-methyl ether (Compound 2)
  • Structure: A monomeric flavonoid with methylation at the 4′-position of the B-ring.
  • Source : Isolated from Taxus chinensis .
  • Key Differences: Monomeric structure lacks the dimeric complexity of this compound. Lower molecular weight (314.3 g/mol) may improve solubility but reduce binding avidity in certain targets.
  • Bioactivity: Kaempferol derivatives are known for antioxidant and anti-inflammatory effects; methylation may enhance bioavailability .

Cannabinol Methyl Ether (CBNM)

  • Structure: Methylated derivative of cannabinol (CBN), a cannabinoid.
  • Source : Naturally occurring in Cannabis sativa .
  • Key Differences: Core structure diverges entirely (cannabinoid vs. biflavonoid).

Data Table: Structural and Functional Comparison

Compound Type Molecular Weight (g/mol) Methylation Position Source Notable Bioactivity
This compound Biflavonoid ~552.5* 4′ (B-ring) Not specified Anticancer (hypothesized)
Amentoflavone Biflavonoid 538.5 None Selaginella spp. Antioxidant, anti-inflammatory
2″,3″-Dihydro-4′-O-methyl Amentoflavone Biflavonoid ~552.5* 4′ (B-ring) Selaginella uncinata Enhanced stability
Kaempferol-4′-methyl ether Flavonoid 314.3 4′ (B-ring) Taxus chinensis Antioxidant
Cannabinol Methyl Ether (CBNM) Cannabinoid 310.4 Methyl ether group Cannabis sativa Anti-inflammatory (potential)

*Estimated based on amentoflavone’s molecular weight (538.5 g/mol) + methyl group (~14 g/mol).

Research Findings and Implications

  • Methylation Effects: Methylation at the 4′ position in biflavonoids like this compound and Compound IV enhances lipophilicity, which correlates with improved cellular uptake and metabolic resistance .
  • Structural Complexity: Dimeric biflavonoids exhibit broader bioactivity profiles (e.g., anticancer) compared to monomeric analogs like kaempferol-4′-methyl ether, likely due to multivalent target interactions .
  • Divergent Activities: While CBNM shares the methyl ether functional group, its cannabinoid backbone confers distinct mechanisms (e.g., CB receptor modulation) unrelated to flavonoid pathways .

Q & A

Q. What are the established methodologies for synthesizing Alpinumisoflavone-4′-methyl ether, and how do reaction conditions influence yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions are widely used for methyl aryl ether synthesis. For example, methyl ether motifs in pharmaceutical compounds are synthesized via Buchwald-Hartwig amination or Ullmann-type coupling, requiring optimized ligand systems (e.g., Xantphos) and base selection (e.g., Cs₂CO₃) to enhance catalytic efficiency . Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) significantly affect yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .
  • Key Parameters :
ParameterOptimal RangeImpact
Catalyst Loading2–5 mol%Higher loading reduces side products
Temperature80–100°CAvoids decomposition above 120°C
SolventToluene/DMFPolar solvents accelerate coupling

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:
  • NMR : Compare ¹H/¹³C NMR shifts with literature data for flavonoid methyl ethers (e.g., δ 3.8–4.0 ppm for methoxy groups) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • IR : Validate O–CH₃ stretching (2830–2815 cm⁻¹) and carbonyl (C=O) bands .
    • Analytical Workflow :
     Sample → HPLC-PDA (purity check) → NMR/HRMS → IR → X-ray crystallography (if crystalline)  

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent positions on the flavonoid backbone influence the bioactivity of this compound?

  • Experimental Design :
  • Comparative Studies : Synthesize analogs (e.g., 6′-methyl vs. 4′-methyl ether) and test against cancer cell lines (e.g., MTT assay on HeLa cells).
  • Molecular Docking : Map interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina to correlate substituent position with binding affinity .
    • Data Interpretation :
  • A 4′-methoxy group enhances planar stacking with DNA bases, increasing intercalation potency versus 6′-substituted analogs.

Q. What mechanisms explain contradictory reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Hypothesis Testing :
  • ROS Scavenging Assays : Use DCFH-DA probes in varying pH conditions (pH 5.5 vs. 7.4) to simulate cellular environments.
  • Metal Chelation Studies : Employ ICP-MS to quantify Fe²⁺/Cu⁺ binding, which may trigger Fenton reactions under oxidative stress .
    • Resolution : Pro-oxidant behavior dominates in metal-rich environments (e.g., cancer cells), while antioxidant effects prevail in normal cells.

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Strategies :
  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to reduce CYP450-mediated O-demethylation .
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life.
    • Validation :
  • Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM) before/after modification.
  • Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models .

Data Contradiction Analysis

Q. Why do cytotoxicity studies report varying IC₅₀ values for this compound across cell lines?

  • Factors :
  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR1+ cells).
  • Assay Conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
    • Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) for cross-study comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.